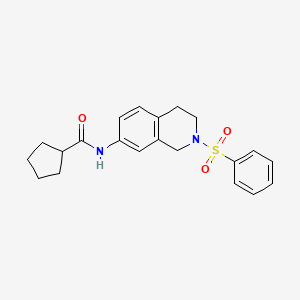

![molecular formula C16H18N6O B2489663 6-Methyl-2-[(1-{6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-on CAS No. 2199653-77-3](/img/structure/B2489663.png)

6-Methyl-2-[(1-{6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C16H18N6O and its molecular weight is 310.361. The purity is usually 95%.

BenchChem offers high-quality 6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Pyrrolopyrazin-Derivate haben signifikante antimikrobielle Wirkungen gezeigt. Diese Verbindungen weisen Aktivität gegen Bakterien, Pilze und Viren auf. So haben beispielsweise Pyrrolo[1,2-a]pyrazin-Derivate antibakterielle und antimykotische Eigenschaften gezeigt .

- Spezifische Derivate, wie z. B. 5H-Pyrrolo[2,3-b]pyrazine, haben sich als vielversprechend erwiesen, um Kinasen zu hemmen, die an viralen Prozessen beteiligt sind .

- Trotz seiner Bedeutung gibt es nur begrenzte Forschungsarbeiten zur Struktur-Aktivitäts-Beziehung (SAR) für dieses Scaffold .

- Apoptose, ein regulierter Zelltodmechanismus, beeinflusst sowohl physiologische als auch pathologische Bedingungen. Einige Pyrrolopyrazin-Derivate können Apoptose-Signalwege beeinflussen .

Antibakterielle Aktivität

Antivirales Potenzial

Scaffold für die Medikamentenentwicklung

Modulation der Apoptose

Zusammenfassend lässt sich sagen, dass das vielseitige Pyrrolopyrazin-Scaffold vielversprechend in verschiedenen Bereichen ist, von antimikrobiellen Anwendungen bis hin zur Kinasehemmung. Forscher erforschen weiterhin sein Potenzial, und weitere Studien sind erforderlich, um seine genauen Mechanismen aufzudecken und seinen Einsatz in der Medikamentenentwicklung zu optimieren . 🌟

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death . The downstream effects of this disruption can vary depending on the specific characteristics of the cell, but they often include apoptosis, or programmed cell death .

Pharmacokinetics

Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied in more detail to fully understand their impact on the compound’s bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of cell division, which can lead to cell death . This can have a significant impact on the growth of cancer cells, making the compound a potential candidate for cancer treatment .

Eigenschaften

IUPAC Name |

6-methyl-2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-10-3-4-14(23)22(20-10)8-12-6-21(7-12)16-15-13(17-9-18-16)5-11(2)19-15/h3-5,9,12,19H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYLGWVMIPPXCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3NC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)

![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2489593.png)

![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2489594.png)

![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)

![N-[2,2-DICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHENYL]BENZAMIDE](/img/structure/B2489602.png)